Deoxygedunin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Este compuesto se ha utilizado tradicionalmente en la medicina india para diversos males . La desoxigedunina ha llamado la atención por sus potentes efectos neurotróficos y neuroprotectores, actuando como un agonista selectivo de moléculas pequeñas del receptor TrkB, que es el receptor principal del factor neurotrófico derivado del cerebro (BDNF) .

Métodos De Preparación

La desoxigedunina se aísla principalmente del árbol de neem. El proceso de extracción implica el uso de disolventes orgánicos para separar el compuesto de la materia vegetal. Las rutas sintéticas para la desoxigedunina no están ampliamente documentadas, pero se sabe que el compuesto se puede obtener mediante el aislamiento de su fuente natural . Los métodos de producción industrial no están bien establecidos, y la investigación está en curso para desarrollar rutas sintéticas más eficientes y mejorar la biodisponibilidad del compuesto .

Análisis De Reacciones Químicas

La desoxigedunina experimenta varias reacciones químicas, incluyendo:

Oxidación: La desoxigedunina se puede oxidar para formar diferentes derivados. Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando reactivos como borohidruro de sodio o hidruro de aluminio y litio para producir formas reducidas de desoxigedunina.

Sustitución: Las reacciones de sustitución implican reemplazar un grupo funcional por otro.

Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados o cetónicos, mientras que la reducción puede producir alcoholes o alcanos.

Aplicaciones Científicas De Investigación

Structural and Chemical Properties

- Chemical Formula : C28H34O6

- Molar Mass : 466.574 g/mol

- IUPAC Name : 14,15-deoxygedunin

Deoxygedunin is known for its ability to selectively activate the TrkB receptor, which is crucial for brain-derived neurotrophic factor (BDNF) signaling. This activation leads to significant neurotrophic effects, making it a candidate for treating various neurological disorders.

Neuroprotective Effects

-

Mechanism of Action :

- This compound activates the TrkB receptor independently of BDNF, promoting neuronal survival and differentiation.

- It has been shown to prevent neuronal apoptosis and enhance neurite outgrowth in vitro and in vivo models.

-

Case Studies :

- In studies involving mice, this compound administration resulted in robust protection against neuronal cell death and facilitated learning enhancement. The compound was found to prevent vestibular ganglion degeneration in BDNF-deficient pups .

- In rat models, this compound demonstrated significant neuroprotective effects during ischemic conditions, suggesting its potential in stroke therapy .

Antidepressant-Like Effects

This compound has been reported to exhibit rapid antidepressant-like effects comparable to established treatments such as ketamine. Its mechanism involves TrkB activation, leading to enhanced synaptic plasticity and improved mood-related behaviors in animal models .

Applications in Neurodegenerative Disorders

Given its neuroprotective properties, this compound is being investigated for potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound's ability to mimic BDNF's actions could help restore neuronal function and connectivity compromised by these disorders .

Pharmacological Insights

-

Research Findings :

- This compound has shown efficacy in promoting neuronal differentiation and maturation in primary hippocampal neuron cultures. It enhances dendritic arborization and axonal growth, critical for establishing functional neuronal networks .

- The compound's pharmacological profile indicates low toxicity at effective doses, making it a promising candidate for further clinical exploration .

-

Potential Therapeutic Uses :

- As a TrkB agonist, this compound may serve as a therapeutic agent for conditions associated with TrkB receptor dysfunction, including mood disorders and cognitive impairments .

- Its applications extend beyond neurobiology; preliminary studies suggest anti-cancer properties through modulation of heat shock protein pathways .

Summary Table of Applications

Mecanismo De Acción

La desoxigedunina ejerce sus efectos principalmente a través de la activación del receptor TrkB. Al unirse al dominio extracelular de TrkB, la desoxigedunina estimula la dimerización del receptor y la autofosforilación, lo que lleva a la activación de las vías de señalización descendentes . Estas vías incluyen las vías PI3K/Akt y MAPK/ERK, que están involucradas en la supervivencia, el crecimiento y la diferenciación celular . La activación de TrkB por la desoxigedunina imita los efectos del factor neurotrófico derivado del cerebro, promoviendo la neuroprotección y los efectos neurotróficos .

Comparación Con Compuestos Similares

La desoxigedunina está relacionada estructuralmente con la gedunina, otro compuesto que se encuentra en el árbol de neem. Ambos compuestos comparten actividades biológicas similares, incluyendo la neuroprotección y los efectos antiinflamatorios . La desoxigedunina se ha encontrado que es más potente in vivo en comparación con la gedunina . Otros compuestos similares incluyen la 7,8-dihidroxi-flavona y la N-acetilserotonina, ambas son agonistas de TrkB . La desoxigedunina es única en su capacidad para cruzar la barrera hematoencefálica y su larga duración de acción .

Actividad Biológica

Deoxygedunin is a natural compound derived from the Indian neem tree (Azadirachta indica) and belongs to the gedunin family of natural products. It has garnered attention in recent years due to its significant biological activities , particularly its neuroprotective effects and potential therapeutic applications in neurological disorders. This article provides a comprehensive overview of the biological activity of this compound, highlighting its mechanisms of action, therapeutic implications, and relevant research findings.

This compound primarily exerts its effects through the activation of the tropomyosin receptor kinase B (TrkB) receptor, which is crucial for mediating the actions of brain-derived neurotrophic factor (BDNF). Unlike BDNF, this compound activates TrkB in a BDNF-independent manner , making it a unique candidate for therapeutic applications in conditions where BDNF levels are compromised.

TrkB Activation

- Binding and Activation : this compound binds to the extracellular domain (ECD) of TrkB, leading to receptor dimerization and autophosphorylation. This process triggers downstream signaling pathways that promote neuronal survival and function.

- Neuroprotective Effects : Studies have demonstrated that this compound can prevent neuronal apoptosis in various models, including those involving hypoxic conditions, indicating its potential as a neuroprotective agent .

Research Findings

- Neurotrophic Activity : this compound has been shown to enhance neuronal survival in mouse models, particularly in BDNF knockout pups where it prevents vestibular ganglion degeneration .

- Anti-depressant Effects : Animal studies indicate that administration of this compound produces anti-depressant effects, likely mediated through TrkB activation .

- Learning Enhancement : this compound has been associated with improved learning and memory functions in various cognitive tests, further supporting its role as a cognitive enhancer .

Neuroprotection Against Ischemia

A study investigated the protective effects of this compound on hippocampal neurons subjected to oxygen-glucose deprivation (OGD). The results indicated that this compound provided significant protection against cell death in a dose-dependent manner:

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0.5 | 85 ± 5 |

| 1.0 | 75 ± 7 |

| 2.0 | 60 ± 10 |

These findings suggest that this compound can effectively mitigate ischemic injury in neuronal cells .

Behavioral Studies

In behavioral assays assessing depression-like symptoms, mice treated with this compound exhibited reduced immobility in forced swim tests compared to controls, indicating enhanced mood and cognitive function:

| Treatment Group | Immobility Time (seconds) |

|---|---|

| Control | 120 ± 15 |

| This compound (10 mg/kg) | 80 ± 10 |

This reduction in immobility time supports the hypothesis that this compound may serve as an effective treatment for depressive disorders .

Comparative Analysis with Other Compounds

This compound's activity can be compared with other known TrkB agonists:

| Compound | Mechanism of Action | Key Findings |

|---|---|---|

| This compound | TrkB activation | Neuroprotective, antidepressant effects |

| 7,8-Dihydroxyflavone | TrkB activation | Cognitive enhancement, neuroprotection |

| BDNF | Natural neurotrophin | Limited by poor bioavailability |

While BDNF is a natural ligand for TrkB, its therapeutic use is limited due to challenges such as poor blood-brain barrier permeability. In contrast, this compound offers a promising alternative with oral bioavailability and robust neuroprotective properties .

Propiedades

Número CAS |

21963-95-1 |

|---|---|

Fórmula molecular |

C28H34O6 |

Peso molecular |

466.6 g/mol |

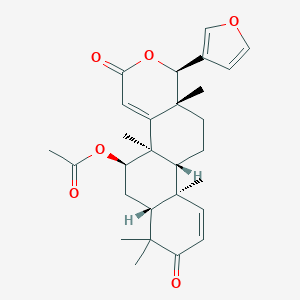

Nombre IUPAC |

[(1R,4bR,5R,6aR,10aR,10bR,12aR)-1-(furan-3-yl)-4b,7,7,10a,12a-pentamethyl-3,8-dioxo-5,6,6a,10b,11,12-hexahydro-1H-naphtho[2,1-f]isochromen-5-yl] acetate |

InChI |

InChI=1S/C28H34O6/c1-16(29)33-22-13-19-25(2,3)21(30)8-11-26(19,4)18-7-10-27(5)20(28(18,22)6)14-23(31)34-24(27)17-9-12-32-15-17/h8-9,11-12,14-15,18-19,22,24H,7,10,13H2,1-6H3/t18-,19+,22-,24+,26-,27-,28-/m1/s1 |

Clave InChI |

VOUDTVRGPAGHGA-SQIPALKSSA-N |

SMILES |

CC(=O)OC1CC2C(C(=O)C=CC2(C3C1(C4=CC(=O)OC(C4(CC3)C)C5=COC=C5)C)C)(C)C |

SMILES isomérico |

CC(=O)O[C@@H]1C[C@@H]2[C@](C=CC(=O)C2(C)C)([C@@H]3[C@@]1(C4=CC(=O)O[C@H]([C@@]4(CC3)C)C5=COC=C5)C)C |

SMILES canónico |

CC(=O)OC1CC2C(C(=O)C=CC2(C3C1(C4=CC(=O)OC(C4(CC3)C)C5=COC=C5)C)C)(C)C |

Key on ui other cas no. |

21963-95-1 |

Sinónimos |

deoxygedunin |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.